molecular formula C13H10ClF3O3 B13037985 Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No.: B13037985
M. Wt: 306.66 g/mol
InChI Key: WMANYBYKERALQR-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-2-(trifluoromethyl)chromone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-carboxylic acid.

    Reduction: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-ethanol.

    Substitution: Formation of 7-azido-2-(trifluoromethyl)chromene-3-carboxylate or 7-thio-2-(trifluoromethyl)chromene-3-carboxylate.

Scientific Research Applications

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
  • 7-chloro-2-(trifluoromethyl)chromone
  • Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxamide

Comparison: this compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to 7-chloro-2-(trifluoromethyl)chromone, the ester group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The carboxamide derivative, on the other hand, may exhibit different pharmacokinetic properties and binding affinities due to the presence of the amide group.

Properties

Molecular Formula

C13H10ClF3O3

Molecular Weight

306.66 g/mol

IUPAC Name

ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3

InChI Key

WMANYBYKERALQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F

Origin of Product

United States

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